

# 2-Chlorobenzoyl cyanide molecular structure

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## Compound of Interest

Compound Name: 2-Chlorobenzoyl cyanide

Cat. No.: B1598579

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An In-Depth Technical Guide to the Molecular Structure of **2-Chlorobenzoyl Cyanide**

## Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, spectroscopic profile, and chemical properties of **2-Chlorobenzoyl cyanide** (CAS 35022-42-5). As an acyl cyanide, this molecule possesses a unique reactivity profile conferred by the juxtaposition of a carbonyl group and a cyano group, further modulated by an ortho-chlorine substituent on the aromatic ring. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's structural characteristics for application in complex organic synthesis. We will delve into its electronic properties, conformational analysis, and spectroscopic signatures, and provide a validated synthetic protocol. The insights herein are designed to facilitate its use as a versatile intermediate in the development of novel chemical entities.

## Introduction: The unique nature of Acyl Cyanides

Acyl cyanides, characterized by the R-CO-CN functional group, are a fascinating class of organic compounds. They stand at the crossroads of reactivity between acyl halides and acid anhydrides. The powerful electron-withdrawing nature of both the carbonyl and cyano groups renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack. Furthermore, the cyanide ion is an excellent leaving group, a property that underpins much of the utility of these compounds.

**2-Chlorobenzoyl cyanide** introduces additional layers of complexity and utility. The presence of a chlorine atom at the ortho position of the benzene ring imparts significant electronic and

steric influences. It inductively withdraws electron density while also being capable of mesomeric donation. This substitution pattern critically affects the planarity of the molecule, the reactivity of the acyl cyanide moiety, and the spectroscopic fingerprint of the compound. Understanding these nuanced interactions is paramount for its effective deployment in synthetic strategies.

## Molecular Structure and Physicochemical Properties

The fundamental architecture of **2-Chlorobenzoyl cyanide** dictates its chemical behavior. A thorough analysis of its connectivity, geometry, and electronic distribution provides a predictive framework for its reactivity.

### 2.1. Core Structural Data

A summary of the key physical and chemical identifiers for **2-Chlorobenzoyl cyanide** is presented below.

Property	Value	Source
Chemical Formula	C <sub>8</sub> H <sub>4</sub> CINO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	165.58 g/mol	<a href="#">[1]</a>
CAS Number	35022-42-5	<a href="#">[2]</a>
SMILES	C#N=C(C=Cc1ccccc1)C(=O)c2ccccc2	<a href="#">[2]</a>
InChIKey	YUCRNASRVPZKNQ-UHFFFAOYAI	<a href="#">[2]</a>

### 2.2. Conformational and Electronic Analysis

The molecule's conformation is dominated by the rotation around the single bond connecting the phenyl ring to the carbonyl carbon. Due to steric hindrance from the ortho-chlorine atom, the benzoyl cyanide moiety is likely forced out of planarity with the phenyl ring. This twisting disrupts the  $\pi$ -system conjugation, which in turn influences the reactivity of the carbonyl group.

The electronic environment is governed by several competing factors:

- Inductive Effect: The chlorine atom, carbonyl group, and cyano group are all strongly electron-withdrawing, polarizing the C-Cl and C-C bonds and increasing the electrophilicity of the aromatic ring and the carbonyl carbon.
- Resonance Effect: The chlorine atom can donate a lone pair of electrons to the ring through resonance, slightly countering its inductive effect. The carbonyl group withdraws electron density from the ring via resonance.

This electronic push-and-pull modulates the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Caption: Molecular connectivity of **2-Chlorobenzoyl cyanide**.

## Spectroscopic Characterization: A Multi-technique Approach

Spectroscopic analysis provides empirical data to validate the predicted structural features. A combination of NMR, IR, and MS is essential for unambiguous characterization.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of the molecule.

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum provides direct evidence for the substitution pattern on the aromatic ring. Experimental data shows a complex pattern consistent with a 1,2-disubstituted benzene ring.<sup>[3]</sup> The proton ortho to the highly electron-withdrawing benzoyl group is expected to be the most downfield signal.
  - $\delta$  8.15 (dd,  $J$  = 7.7, 1.4 Hz, 1H): This signal corresponds to the proton at the C6 position (ortho to the carbonyl group), deshielded by its proximity to the anisotropic field of the C=O bond.
  - $\delta$  7.64-7.23 (m, 3H): This multiplet represents the remaining three aromatic protons, which have closely spaced chemical shifts.<sup>[3]</sup>

- $^{13}\text{C}$  NMR Spectroscopy (Predicted): While experimental data is not readily available, the chemical shifts can be reliably predicted based on established substituent effects.
  - Carbonyl Carbon (~180-185 ppm): Expected to be significantly downfield due to being double-bonded to oxygen.
  - Cyano Carbon (~115-120 ppm): A characteristic shift for nitrile carbons.
  - Aromatic Carbons (125-140 ppm): Six distinct signals are expected due to the lack of symmetry. The carbon bearing the chlorine (C2) and the carbon attached to the carbonyl group (C1) will be significantly influenced by these substituents.

### 3.2. Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

- C≡N Stretch ( $2220\text{-}2240\text{ cm}^{-1}$ ): A sharp, strong absorption characteristic of the nitrile group. Conjugation with the carbonyl group may slightly lower this frequency.
- C=O Stretch ( $1680\text{-}1700\text{ cm}^{-1}$ ): A very strong, sharp absorption for the carbonyl group. Its position indicates conjugation with the aromatic ring.
- C-Cl Stretch ( $750\text{-}800\text{ cm}^{-1}$ ): A moderate to strong absorption in the fingerprint region.
- Aromatic C=C Stretches ( $1450\text{-}1600\text{ cm}^{-1}$ ): Multiple sharp bands of varying intensity.

### 3.3. Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

- Molecular Ion ( $\text{M}^+$ ): Expected at  $\text{m/z}$  165, with a characteristic  $\text{M}+2$  peak at  $\text{m/z}$  167 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
- Key Fragments:
  - $[\text{M} - \text{CN}]^+$  ( $\text{m/z}$  139/141): Loss of the cyanide radical to form the stable 2-chlorobenzoyl cation. This is often a major fragment.

- $[M - Cl]^+$  (m/z 130): Loss of the chlorine atom.
- $[C_7H_4O]^+$  (m/z 104): A fragment corresponding to the benzoyl cation after loss of both chlorine and cyanide.

Technique	Feature	Predicted/Observe d Range	Rationale
$^1H$ NMR	Aromatic Protons	$\delta$ 7.2-8.2 ppm <sup>[3]</sup>	Protons are deshielded by the aromatic ring current and electron-withdrawing groups.
$^{13}C$ NMR	Carbonyl Carbon	~180-185 ppm	Highly deshielded $sp^2$ carbon double-bonded to oxygen.
$^{13}C$ NMR	Cyano Carbon	~115-120 ppm	Characteristic chemical shift for $sp$ -hybridized nitrile carbon.
IR	C≡N Stretch	2220-2240 $cm^{-1}$	High frequency due to the strong triple bond.
IR	C=O Stretch	1680-1700 $cm^{-1}$	Strong absorption, position influenced by conjugation.
MS	Molecular Ion	m/z 165 & 167	Corresponds to the molecular weight, with a 3:1 isotopic pattern for Chlorine.

## Synthesis and Mechanistic Considerations

The synthesis of **2-Chlorobenzoyl cyanide** is most efficiently achieved through nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. This approach offers high yields

and purity.

#### 4.1. Recommended Synthetic Protocol

The established method for synthesizing acyl cyanides involves the reaction of an acyl chloride with a cyanide salt. The following protocol is adapted from established procedures for similar compounds.<sup>[4]</sup>

Objective: To synthesize **2-Chlorobenzoyl cyanide** from 2-Chlorobenzoyl chloride.

Materials:

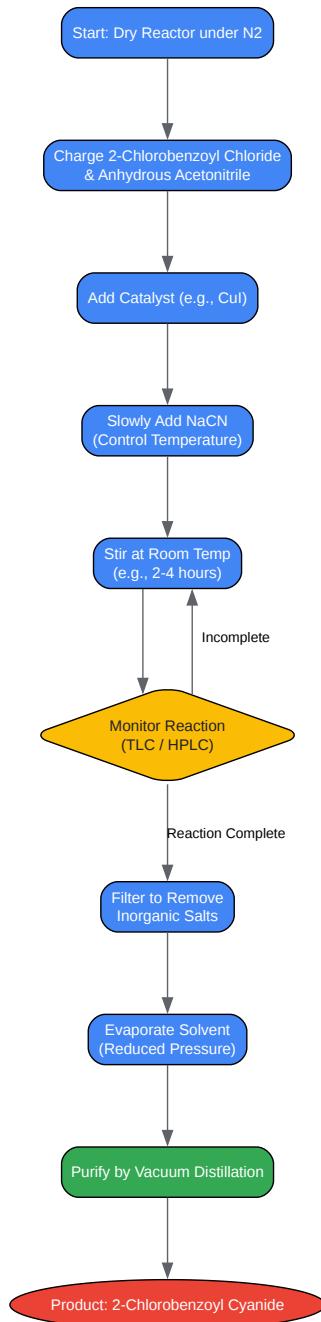
- 2-Chlorobenzoyl chloride
- Sodium Cyanide (NaCN) or Copper(I) Cyanide (CuCN)
- Acetonitrile (anhydrous)
- Cuprous Iodide (CuI) (catalyst, if using NaCN)

Procedure:

- Reactor Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-chlorobenzoyl chloride and anhydrous acetonitrile.
- Catalyst Addition (if applicable): If using sodium cyanide, a catalytic amount of cuprous iodide (I) is added. The mixture is stirred at room temperature until a homogeneous solution forms.
- Cyanide Addition: Solid sodium cyanide is added slowly and portion-wise over several hours. The reaction is exothermic and the temperature should be monitored. The slow addition is critical to control the reaction rate and prevent side reactions.
- Reaction Monitoring: The progress of the reaction is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

- **Workup:** Upon completion, the inorganic salts (e.g., NaCl) are removed by filtration. The filter cake is washed with a small amount of acetonitrile.
- **Purification:** The acetonitrile is removed from the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure **2-Chlorobenzoyl cyanide**.

**Causality and Trustworthiness:** This protocol is self-validating. The use of anhydrous solvent is crucial as 2-chlorobenzoyl chloride is moisture-sensitive and would hydrolyze to the carboxylic acid. The slow addition of the cyanide source controls the exothermicity. Monitoring by HPLC or TLC provides clear endpoints, ensuring the reaction goes to completion without unnecessary heating, which could lead to decomposition.



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Caption: Workflow for the synthesis of **2-Chlorobenzoyl cyanide**.

## Applications in Drug Discovery and Chemical Synthesis

While specific, large-scale applications of **2-Chlorobenzoyl cyanide** itself are not widely documented, its value lies in its potential as a highly versatile synthetic intermediate. The acyl cyanide moiety is a masked acylating agent and can participate in a variety of transformations.

- Precursor to Heterocycles: The dual reactivity allows it to be a key building block in the synthesis of nitrogen- and oxygen-containing heterocycles, which are privileged structures in medicinal chemistry.
- Peptide Coupling: Acyl cyanides can be used as activating agents in peptide synthesis.
- Synthesis of  $\alpha$ -Keto Acids and Esters: Hydrolysis or alcoholysis of the cyanide group provides access to valuable  $\alpha$ -keto acid and ester derivatives.
- Fragment-Based Drug Discovery: The 2-chlorobenzoyl moiety is a common fragment in bioactive molecules. This compound provides a reactive handle to incorporate this fragment into new molecular scaffolds. Its structural relative, 2-chlorobenzyl cyanide, is a known intermediate in the synthesis of pharmaceuticals like the antiplatelet agent clopidogrel.<sup>[5]</sup> This highlights the importance of the 2-chlorophenyl scaffold in drug design.

## Conclusion

**2-Chlorobenzoyl cyanide** is a structurally and electronically nuanced molecule whose utility is derived from its highly activated acyl cyanide functional group. The ortho-chloro substituent introduces steric and electronic effects that modulate its conformation and reactivity. Through a combined analysis of its predicted and observed spectroscopic data, a clear and actionable profile of this compound emerges. The provided synthetic protocol offers a reliable and validated method for its preparation. For the medicinal chemist and the synthetic researcher, **2-Chlorobenzoyl cyanide** represents a potent and versatile building block for the construction of complex molecular architectures and the exploration of new chemical space.

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